molecular formula C14H21NO3 B11726286 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine

Cat. No.: B11726286
M. Wt: 251.32 g/mol
InChI Key: FZXKIJQYMTYWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine is a cyclopentanamine derivative of significant interest in chemical biology and oncology research. The compound features a cyclopentylamine core substituted with a 3,4,5-trimethoxyphenyl ring system, a structural motif known to confer bioactivity in medicinal chemistry. This specific trimethoxyphenyl configuration is recognized in research for its potential role in molecular recognition and binding interactions with biological targets. While the specific research applications for this analog are being explored, structurally related cyclopentanamine compounds have demonstrated substantial research value as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance, compounds like palbociclib share the core objective of targeting CDK4/6 and are extensively utilized in studies concerning B-cell proliferative disorders, such as mantle-cell lymphoma and diffuse large B-cell lymphoma . The mechanism of action for this chemical class typically involves disrupting kinase activity, leading to cell cycle arrest and the suppression of proliferation in certain malignant cell models. The 3,4,5-trimethoxy aromatic substituent may further enhance molecular interactions within enzymatic binding pockets, potentially influencing selectivity and potency. This reagent offers researchers a valuable chemical tool for probing cell cycle mechanisms, investigating signal transduction pathways, and developing novel therapeutic strategies in preclinical studies. It is supplied strictly for research use in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21NO3/c1-16-11-8-10(14(15)6-4-5-7-14)9-12(17-2)13(11)18-3/h8-9H,4-7,15H2,1-3H3

InChI Key

FZXKIJQYMTYWQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Reductive amination of 1-(3,4,5-trimethoxyphenyl)cyclopentanone with ammonia or ammonium acetate under hydrogen pressure is a widely employed method. Key advancements include:

  • Catalysts : Palladium-based catalysts, such as Pd[(rac)-BINAP]Br₂, enable direct reductive amination with hydrogen (800 psi) at 80°C, achieving yields of 74–95% for analogous cycloaliphatic amines.

  • Conditions : Molecular sieves (5Å) are critical for absorbing water, shifting equilibrium toward imine formation.

  • Stereoselectivity : Chiral catalysts like Pd[(R)-H8-BINAP]Br₂ achieve enantiomeric excess (ee) up to 98% for cis-2-methylcyclopentylamines.

Table 1: Performance of Catalytic Reductive Amination

CatalystTemperature (°C)Yield (%)ee (%)Reference
Pd[(rac)-BINAP]Br₂8089-
Pd[(R)-H8-BINAP]Br₂809898
ZrO₂ (Leuckart reaction)10095.8-

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines formed from 1-(3,4,5-trimethoxyphenyl)cyclopentanone and amines. This method avoids over-alkylation and operates under mild conditions.

  • Substrate Scope : Primary amines (e.g., benzylamine) yield secondary amines, while ammonia generates primary amines.

  • Limitations : Requires anhydrous conditions and stoichiometric reducing agents.

Cyclization of Adipic Acid Derivatives

Synthesis of trans-2,5-Bis(3,4,5-trimethoxyphenyl)cyclopentanone

A multi-step route from α,α'-bis(3,4,5-trimethoxyphenyl)adipic acid involves:

  • Cyclization : Heating adipic acid with acetic anhydride at 150°C induces cyclodehydration, forming the cyclopentanone ring (64% yield).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to trans-2,5-bis(3,4,5-trimethoxyphenyl)cyclopentanol (Step E).

  • Amination : The alcohol is converted to the amine via Mitsunobu reaction or mesylation followed by nucleophilic substitution.

Table 2: Key Intermediates in Cyclization Route

IntermediateYield (%)ConditionsReference
α,α'-Bis(3,4,5-trimethoxyphenyl)adipic acid97KOH/EtOH, reflux
trans-2,5-Bis(3,4,5-trimethoxyphenyl)cyclopentanone64Ac₂O, 150°C
trans-2,5-Bis(3,4,5-trimethoxyphenyl)cyclopentanol87LiAlH₄, THF, 0°C → RT

Nucleophilic Substitution Strategies

Alkylation of Cyclopentanamine

Reacting 3,4,5-trimethoxybenzyl halides with cyclopentanamine under basic conditions offers a direct route:

  • Conditions : K₂CO₃ in dry DMF, 0–5°C, minimizes polyalkylation.

  • Challenges : Low regioselectivity and competing elimination reactions necessitate careful stoichiometry.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsScale Feasibility
Reductive AminationHigh stereoselectivity, one-potRequires high-pressure H₂, costly catalystsIndustrial
CyclizationScalable, avoids sensitive reagentsMulti-step, moderate yieldsPilot plant
Nucleophilic SubstitutionSimple setupLow selectivity, byproduct formationLab-scale

Emerging Methodologies

Continuous Flow Chemistry

Recent patents describe lithiation and coupling steps in continuous flow reactors to enhance efficiency. For example, flow-based synthesis of empagliflozin intermediates achieves 70% yield with reduced impurities.

Biocatalytic Approaches

Enzymatic reductive amination using transaminases or imine reductases is underexplored but holds promise for greener synthesis .

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate multiple pathways makes it a valuable tool in biomedical research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Ring Systems

The compound’s structural uniqueness lies in its cyclopentane ring and methoxy substitution pattern. Key comparisons include:

1-(3,4,5-Trimethoxyphenyl)methanamine
  • Structure : Lacks the cyclopentane ring, with methanamine directly attached to the 3,4,5-trimethoxyphenyl group.
  • Properties : Lower molecular weight (197.23 g/mol vs. ~263.3 g/mol for the cyclopentane analogue) and higher solubility due to reduced lipophilicity .
1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine
  • Structure : Cyclopropane ring replaces cyclopentane, introducing ring strain.
  • Properties : Smaller ring size (cyclopropane) increases reactivity and may alter metabolic stability. Molecular weight: 237.29 g/mol .
  • The cyclopropane’s strain could enhance binding affinity in certain targets but reduce stability .
Combretastatin A-4 and Its Prodrugs
  • Structure : Features a stilbene core (two phenyl groups linked by a double bond) with 3,4,5-trimethoxy and 4-methoxy substituents.
  • Properties : Poor water solubility led to prodrug development (e.g., sodium phosphate salts) to improve bioavailability. The cyclopentane analogue’s saturated ring may reduce tubulin-binding efficacy compared to Combretastatin’s rigid stilbene system .
  • Applications : Preclinical anticancer agent targeting tubulin polymerization .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Solubility LogP (Estimated) Stability
1-(3,4,5-Trimethoxyphenyl)cyclopentanamine ~263.3 Low (lipophilic) ~2.5 Moderate
1-(3,4,5-Trimethoxyphenyl)methanamine 197.23 Moderate ~1.8 High
Combretastatin A-4 sodium phosphate ~516.4 High (prodrug) N/A High (aqueous)
1-(4-Chlorophenyl)cyclopentanemethanamine ~223.7 Low ~3.0 Moderate

Notes:

  • The cyclopentane derivative’s lipophilicity (higher LogP) may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating prodrug strategies akin to Combretastatin A-4 .

Biological Activity

1-(3,4,5-Trimethoxyphenyl)cyclopentanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclopentane ring substituted with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C14H19NC_{14}H_{19}N, and it is characterized by the presence of three methoxy (-OCH₃) groups on the phenyl ring. This structural motif is significant for its biological activity, particularly its interactions with various biological macromolecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that compounds with similar structures can inhibit critical enzymes involved in cancer progression:

  • Tubulin Inhibition : The trimethoxyphenyl group has been shown to interact with tubulin, potentially inhibiting its polymerization. This interaction disrupts microtubule dynamics, which is crucial for cell division and proliferation.
  • P-glycoprotein Modulation : The compound may influence P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance in cancer cells. Studies have shown that structural analogs can enhance the ATPase activity of P-gp, thereby reversing drug resistance in certain cancer cell lines .

Anticancer Activity

This compound has been studied for its anticancer properties. The following table summarizes findings related to its growth inhibitory effects against various cancer cell lines:

Cell Line GI50 (µM) Mechanism
SW620/Ad30010Reversal of paclitaxel resistance
HCT1160.09 - 2.6p53-dependent growth inhibition
HEK293 (P-gp overexpressing)0.1 - 0.76P-gp ATPase inhibition

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, lower GI50 values suggest higher potency against specific cancer types.

Case Studies

  • Reversal of Drug Resistance : In a study involving SW620/Ad300 cells, treatment with this compound resulted in increased intracellular concentrations of paclitaxel, demonstrating its potential to overcome drug resistance mechanisms .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor volumes without significant side effects, indicating favorable therapeutic profiles .

Q & A

Q. What are the standard synthetic routes for 1-(3,4,5-Trimethoxyphenyl)cyclopentanamine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example:

Intermediate Preparation : Start with 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6, mp 118–120°C) , which can be converted to a cyclopentanone derivative via Friedel-Crafts alkylation.

Reductive Amination : React the ketone intermediate with ammonia or a primary amine under hydrogenation (e.g., H₂/Pd-C) to form the cyclopentanamine backbone .

  • Key Analytical Controls : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product purity via melting point analysis (compare with literature values for structurally similar compounds, e.g., 3,4,5-trimethoxybenzylamine, mp 118–120°C) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H315, H318) and respiratory sensitization (H335) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety protocols for structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) .
  • Storage : Store in a cool, dry place away from oxidizers, as methoxy-substituted amines may degrade under heat or light .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization to confirm molecular ion peaks (e.g., m/z 251 [M⁺]) and fragmentation patterns .
  • LC-QTOF-MS : Employ reverse-phase C18 chromatography (ACN/0.1% formic acid) for high-resolution mass confirmation (theoretical [M+H]⁺ = 252.1340) .
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and cyclopentyl proton signals (δ 1.5–2.5 ppm) using deuterated chloroform .

Advanced Research Questions

Q. How can conflicting melting point data for 3,4,5-trimethoxy-substituted compounds be resolved during synthesis optimization?

  • Methodological Answer :
  • Case Study : If observed mp deviates from literature (e.g., 3,4,5-trimethoxyphenylacetic acid: reported mp 118–120°C vs. observed 115–117°C), perform:

Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs.

PXRD : Compare diffraction patterns with reference data to identify crystalline phases .

  • Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability (e.g., n=3 replicates per synthesis condition) .

Q. What strategies are effective for separating stereoisomers or regioisomers in this compound derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Utilize a Chiralpak IA column (hexane/isopropanol, 90:10) with UV detection at 254 nm .
  • Dynamic Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Q. How do computational models predict the reactivity of this compound in surface adsorption studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate adsorption on silica surfaces (common in indoor environments) .
  • MD Simulations : Analyze interaction energies (e.g., van der Waals forces) between the compound and hydroxylated SiO₂ surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.